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Compound of Interest

Compound Name: HUMAN VEGF165

Cat. No.: B1178284 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vitro mechanism of

action of human Vascular Endothelial Growth Factor 165 (VEGF165). It is designed to be a

valuable resource for researchers, scientists, and professionals involved in drug development,

offering detailed insights into the signaling pathways, cellular effects, and experimental

methodologies associated with this critical angiogenic factor.

Core Concepts: VEGF165 and its Receptors
Human VEGF165 is a potent, secreted homodimeric glycoprotein that plays a pivotal role in

angiogenesis, the formation of new blood vessels. Its biological effects are primarily mediated

through its interaction with two receptor tyrosine kinases (RTKs): VEGF Receptor 1 (VEGFR1

or Flt-1) and VEGF Receptor 2 (VEGFR2 or KDR/Flk-1). While VEGF165 binds to both

receptors, VEGFR2 is considered the primary mediator of its potent angiogenic signals in

endothelial cells.

A key feature of VEGF165 is its ability to also bind to the co-receptor Neuropilin-1 (NRP1). This

interaction significantly enhances the binding of VEGF165 to VEGFR2, forming a ternary

complex that potentiates downstream signaling cascades. This enhanced signaling is crucial

for many of the profound effects of VEGF165 on endothelial cell behavior.
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The following tables summarize key quantitative parameters related to the in vitro activity of

human VEGF165.

Table 1: Receptor Binding Affinities

Ligand Receptor/Complex
Dissociation
Constant (Kd)

Method

VEGF165 VEGFR2 8.6 nM[1]
Surface Plasmon

Resonance (SPR)

VEGF165 NRP1 25 nM[1]
Surface Plasmon

Resonance (SPR)

VEGF165
VEGFR2/NRP1

Complex

10-20 fold higher

affinity than to

individual receptors[2]

Homogeneous Time-

Resolved

Fluorescence (HTRF)

Table 2: In Vitro Cellular Activity of VEGF165 on Human Umbilical Vein Endothelial Cells

(HUVECs)

Assay Parameter Value

Cell Proliferation EC50 1.7 ng/mL[3]

Cell Proliferation Optimal Concentration 10 - 100 ng/mL[1]

Chemotactic Migration Optimal Concentration 20 - 50 ng/mL[4]

Tube Formation Typical Concentration 10 - 50 ng/mL[5]

Table 3: Temporal Dynamics of VEGF165-Induced Signaling in Endothelial Cells
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Signaling Event Peak Activation Duration

VEGFR2 Phosphorylation 5 - 15 minutes[6] Transient

Akt Phosphorylation ~5 - 10 minutes[7]
Sustained for at least 10

minutes

ERK Phosphorylation 15 - 30 minutes[8] Returns to baseline by 1 hour

Signaling Pathways
Upon binding to its receptors, VEGF165 triggers a cascade of intracellular signaling events that

orchestrate complex cellular responses. The three primary pathways activated are the

PI3K/Akt, MAPK/ERK, and PLCγ pathways.

// Nodes VEGF165 [label="VEGF165", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2

[label="VEGFR2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NRP1 [label="NRP1",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg

[label="PLCγ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ras [label="Ras",

fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4",

fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK

[label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG",

fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4",

fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca

[label="Ca²⁺ Release", fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell

Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation

[label="Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Migration

[label="Migration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Permeability

[label="Permeability", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges VEGF165 -> VEGFR2 [arrowhead=vee, color="#202124"]; VEGF165 -> NRP1

[arrowhead=vee, color="#202124"]; NRP1 -> VEGFR2 [label="enhances binding", fontsize=8,

fontcolor="#5F6368", arrowhead=tee, color="#5F6368"]; VEGFR2 -> PI3K [arrowhead=vee,

color="#34A853"]; PI3K -> Akt [arrowhead=vee, color="#34A853"]; Akt -> Survival

[arrowhead=vee, color="#34A853"]; VEGFR2 -> PLCg [arrowhead=vee, color="#EA4335"];

PLCg -> DAG [arrowhead=vee, color="#EA4335"]; PLCg -> IP3 [arrowhead=vee,
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color="#EA4335"]; DAG -> PKC [arrowhead=vee, color="#EA4335"]; IP3 -> Ca

[arrowhead=vee, color="#EA4335"]; PKC -> Raf [arrowhead=vee, color="#EA4335"]; VEGFR2

-> Ras [arrowhead=vee, color="#202124"]; Ras -> Raf [arrowhead=vee, color="#202124"]; Raf

-> MEK [arrowhead=vee, color="#202124"]; MEK -> ERK [arrowhead=vee, color="#202124"];

ERK -> Proliferation [arrowhead=vee, color="#202124"]; ERK -> Migration [arrowhead=vee,

color="#202124"]; Ca -> Permeability [arrowhead=vee, color="#EA4335"]; } // Caption: Core

VEGF165 Signaling Pathways in Endothelial Cells.

PI3K/Akt Pathway: Promoting Cell Survival
The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell

survival and proliferation. Upon activation by VEGFR2, PI3K phosphorylates

phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-

trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is phosphorylated and

activated. Activated Akt then phosphorylates a variety of downstream targets that inhibit

apoptosis and promote cell survival.

MAPK/ERK Pathway: Driving Proliferation and Migration
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK)

pathway is crucial for endothelial cell proliferation and migration. VEGFR2 activation leads to

the recruitment of adaptor proteins that activate the small GTPase Ras. Ras, in turn, initiates a

phosphorylation cascade involving Raf, MEK, and finally ERK. Phosphorylated ERK

translocates to the nucleus to regulate the transcription of genes involved in cell cycle

progression and motility.

PLCγ Pathway: Regulating Permeability and
Proliferation
Phospholipase C gamma (PLCγ) is directly recruited to and activated by phosphorylated

VEGFR2. Activated PLCγ hydrolyzes PIP2 into two second messengers: diacylglycerol (DAG)

and inositol 1,4,5-trisphosphate (IP3). DAG activates Protein Kinase C (PKC), which can feed

into the MAPK/ERK pathway. IP3 stimulates the release of intracellular calcium (Ca²⁺), a key

event in the regulation of vascular permeability.

Key In Vitro Experiments: Detailed Methodologies
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This section provides detailed protocols for the key in vitro assays used to characterize the

mechanism of action of human VEGF165.

VEGFR2 Phosphorylation Assay (Western Blot)
This assay is used to directly measure the activation of VEGFR2 in response to VEGF165

stimulation.

// Nodes Start [label="Start:\nSerum-starve HUVECs", fillcolor="#F1F3F4",

fontcolor="#202124"]; Stimulate [label="Stimulate with\nVEGF165 (50 ng/mL)\nfor 5-15 min",

fillcolor="#FBBC05", fontcolor="#202124"]; Lyse [label="Lyse cells in\nRIPA buffer

with\ninhibitors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantify [label="Quantify

protein\nconcentration (BCA assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SDS_PAGE

[label="SDS-PAGE", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transfer [label="Transfer

to\nPVDF membrane", fillcolor="#34A853", fontcolor="#FFFFFF"]; Block [label="Block

membrane\n(5% BSA in TBST)", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Ab

[label="Incubate with\nprimary antibody\n(anti-pVEGFR2)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Secondary_Ab [label="Incubate with\nHRP-conjugated\nsecondary

antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detect [label="Detect with\nECL and

image", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Stimulate [arrowhead=vee, color="#202124"]; Stimulate -> Lyse

[arrowhead=vee, color="#202124"]; Lyse -> Quantify [arrowhead=vee, color="#202124"];

Quantify -> SDS_PAGE [arrowhead=vee, color="#202124"]; SDS_PAGE -> Transfer

[arrowhead=vee, color="#202124"]; Transfer -> Block [arrowhead=vee, color="#202124"];

Block -> Primary_Ab [arrowhead=vee, color="#202124"]; Primary_Ab -> Secondary_Ab

[arrowhead=vee, color="#202124"]; Secondary_Ab -> Detect [arrowhead=vee,

color="#202124"]; } // Caption: Workflow for VEGFR2 Phosphorylation Western Blot.

Protocol:

Cell Culture: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates and

grow to 80-90% confluency.

Serum Starvation: Replace the growth medium with a serum-free or low-serum (0.5-1%

FBS) medium and incubate for 12-24 hours.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1178284?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stimulation: Treat the cells with 50 ng/mL of recombinant human VEGF165 for 5-15 minutes

at 37°C. Include an unstimulated control.[6]

Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash the cells with

ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and

phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a

microcentrifuge tube.[6]

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay.

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-

polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%

Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2

(e.g., anti-pVEGFR2 Tyr1175) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again three times with TBST.

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an

imaging system. To normalize for protein loading, the membrane can be stripped and re-

probed with an antibody against total VEGFR2.

Endothelial Cell Proliferation Assay
This assay measures the mitogenic effect of VEGF165 on endothelial cells.

Protocol:
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Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in

complete growth medium. Allow the cells to attach overnight.

Serum Starvation: Replace the medium with a low-serum medium (e.g., 0.5% FBS) and

incubate for 24 hours.

Treatment: Add varying concentrations of VEGF165 (e.g., 0.1 to 100 ng/mL) to the wells.

Include a negative control (low-serum medium only) and a positive control (complete growth

medium).[1]

Incubation: Incubate the plate for 48-72 hours at 37°C.

Quantification: Assess cell proliferation using a suitable method, such as the MTT or WST-1

assay, which measures metabolic activity as an indicator of cell number. Read the

absorbance according to the manufacturer's instructions.

Chemotactic Migration Assay (Transwell Assay)
This assay quantifies the ability of VEGF165 to induce directional migration of endothelial cells.

// Nodes Start [label="Start:\nSerum-starve HUVECs", fillcolor="#F1F3F4",

fontcolor="#202124"]; Prepare_Chamber [label="Prepare Transwell chamber:\nAdd

chemoattractant (VEGF165)\nto the lower chamber", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Seed_Cells [label="Seed HUVECs in the\nupper chamber in\nserum-

free medium", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate for 4-6

hours\nat 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; Remove_Non_Migrated

[label="Remove non-migrated\ncells from the top of\nthe membrane", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Fix_Stain [label="Fix and stain\nmigrated cells on the\nbottom of the

membrane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantify [label="Quantify migrated

cells\nby microscopy", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Prepare_Chamber [arrowhead=vee, color="#202124"]; Prepare_Chamber ->

Seed_Cells [arrowhead=vee, color="#202124"]; Seed_Cells -> Incubate [arrowhead=vee,

color="#202124"]; Incubate -> Remove_Non_Migrated [arrowhead=vee, color="#202124"];

Remove_Non_Migrated -> Fix_Stain [arrowhead=vee, color="#202124"]; Fix_Stain -> Quantify

[arrowhead=vee, color="#202124"]; } // Caption: Workflow for Transwell Migration Assay.
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Protocol:

Cell Preparation: Culture HUVECs to 80-90% confluency and then serum-starve them for 4-6

hours.

Assay Setup:

In the lower chamber of a 24-well Transwell plate, add medium containing the

chemoattractant (e.g., 20-50 ng/mL VEGF165).[4] For a negative control, use serum-free

medium.

Harvest the serum-starved HUVECs and resuspend them in serum-free medium at a

concentration of 1 x 10⁶ cells/mL.

Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of the Transwell

insert (typically with an 8 µm pore size membrane).

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.

Quantification:

Carefully remove the Transwell inserts.

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the

membrane.

Fix the migrated cells on the bottom of the membrane with methanol or paraformaldehyde.

Stain the cells with a suitable stain, such as Crystal Violet or DAPI.

Count the number of migrated cells in several random fields of view using a microscope.

In Vitro Tube Formation Assay
This assay assesses the ability of VEGF165 to promote the formation of capillary-like

structures by endothelial cells, a key step in angiogenesis.

Protocol:
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Plate Coating: Thaw Matrigel (or another basement membrane extract) on ice. Pipette 50-

100 µL of Matrigel into each well of a pre-chilled 96-well plate and spread it evenly. Incubate

the plate at 37°C for 30-60 minutes to allow the gel to solidify.

Cell Seeding: Harvest HUVECs and resuspend them in a low-serum medium. Seed the cells

onto the solidified Matrigel at a density of 1-2 x 10⁴ cells per well.[9]

Treatment: Add VEGF165 to the cell suspension before seeding or directly to the wells at a

final concentration of 10-50 ng/mL.[5]

Incubation: Incubate the plate at 37°C for 4-18 hours.

Analysis: Observe the formation of tube-like structures using a microscope. The extent of

tube formation can be quantified by measuring parameters such as the total tube length, the

number of branch points, and the number of enclosed loops using image analysis software.

Conclusion
The in vitro mechanism of action of human VEGF165 is a complex and tightly regulated

process involving specific receptor interactions and the activation of multiple downstream

signaling pathways. These pathways converge to drive key endothelial cell behaviors, including

proliferation, survival, migration, and the formation of vascular networks. The experimental

protocols detailed in this guide provide a robust framework for investigating the multifaceted

roles of VEGF165 and for the preclinical evaluation of novel therapeutic agents targeting

angiogenesis. A thorough understanding of these in vitro systems is essential for advancing our

knowledge of vascular biology and for the development of effective treatments for a wide range

of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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